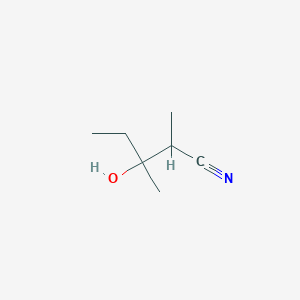
3-Hydroxy-2,3-dimethylpentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2,3-dimethylpentanenitrile is an organic compound characterized by the presence of both a hydroxy group (-OH) and a nitrile group (-CN) attached to a pentane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Hydroxy-2,3-dimethylpentanenitrile can be synthesized through the nucleophilic addition of hydrogen cyanide to a suitable carbonyl compound, such as 2,3-dimethylpentanone. The reaction typically involves the following steps:
Formation of the cyanohydrin intermediate: Hydrogen cyanide adds across the carbon-oxygen double bond of the carbonyl compound, forming a cyanohydrin.
Hydrolysis: The cyanohydrin intermediate is then hydrolyzed to yield the desired hydroxynitrile.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. Common methods include:
Catalytic hydrogenation: Using metal catalysts such as palladium or platinum to facilitate the addition of hydrogen cyanide.
Continuous flow reactors: Employing continuous flow techniques to improve reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2,3-dimethylpentanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst can be employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxy group.
Major Products Formed
Oxidation: Formation of 2,3-dimethylpentanone.
Reduction: Formation of 3-amino-2,3-dimethylpentane.
Substitution: Formation of 3-chloro-2,3-dimethylpentanenitrile.
Applications De Recherche Scientifique
3-Hydroxy-2,3-dimethylpentanenitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-hydroxy-2,3-dimethylpentanenitrile involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, while the nitrile group can undergo nucleophilic addition reactions. These interactions can influence the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-2-methylpropanenitrile: Similar structure but with a different substitution pattern.
3-Hydroxy-4,4-dimethylpentanenitrile: Similar backbone but with different methyl group positions.
Uniqueness
3-Hydroxy-2,3-dimethylpentanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
66521-23-1 |
|---|---|
Formule moléculaire |
C7H13NO |
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
3-hydroxy-2,3-dimethylpentanenitrile |
InChI |
InChI=1S/C7H13NO/c1-4-7(3,9)6(2)5-8/h6,9H,4H2,1-3H3 |
Clé InChI |
FBVTZQBQKHLPEN-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C(C)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















